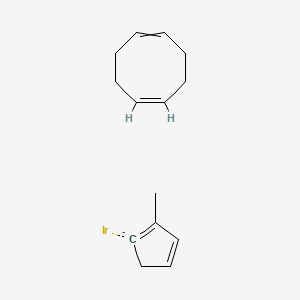
(Methylcyclopentadienyl) (1,5-cyclooctadiene)iridium(i)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Methylcyclopentadienyl) (1,5-cyclooctadiene)iridium(I) is an organometallic compound with the chemical formula C14H19Ir. This compound is notable for its use in various catalytic processes and its unique structure, which includes a methylcyclopentadienyl ligand and a 1,5-cyclooctadiene ligand coordinated to an iridium center .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Methylcyclopentadienyl) (1,5-cyclooctadiene)iridium(I) typically involves the reaction of iridium trichloride with methylcyclopentadiene and 1,5-cyclooctadiene under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, including temperature, pressure, and the use of inert atmospheres to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
(Methylcyclopentadienyl) (1,5-cyclooctadiene)iridium(I) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state iridium complexes.
Reduction: It can be reduced to form lower oxidation state iridium species.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or peroxides for oxidation reactions, reducing agents like hydrogen or hydrides for reduction reactions, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iridium(III) complexes, while reduction reactions may produce iridium(0) species. Substitution reactions can result in a variety of iridium complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
(Methylcyclopentadienyl) (1,5-cyclooctadiene)iridium(I) has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism by which (Methylcyclopentadienyl) (1,5-cyclooctadiene)iridium(I) exerts its effects involves the coordination of the iridium center to various substrates, facilitating their transformation through catalytic processes. The molecular targets and pathways involved depend on the specific reaction and application. For example, in hydrogenation reactions, the iridium center activates hydrogen molecules, enabling their addition to unsaturated substrates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Acetylacetonato)(1,5-cyclooctadiene)iridium(I): Similar in structure but with an acetylacetonato ligand instead of a methylcyclopentadienyl ligand.
(1,5-Cyclooctadiene)(methoxy)iridium(I) dimer: Contains a methoxy ligand and forms a dimeric structure.
Uniqueness
(Methylcyclopentadienyl) (1,5-cyclooctadiene)iridium(I) is unique due to its specific ligand combination, which imparts distinct reactivity and catalytic properties. The presence of the methylcyclopentadienyl ligand, in particular, influences the electronic properties of the iridium center, making it suitable for specific catalytic applications .
Eigenschaften
Molekularformel |
C14H19Ir- |
|---|---|
Molekulargewicht |
379.52 g/mol |
IUPAC-Name |
(5Z)-cycloocta-1,5-diene;iridium;2-methylcyclopenta-1,3-diene |
InChI |
InChI=1S/C8H12.C6H7.Ir/c1-2-4-6-8-7-5-3-1;1-6-4-2-3-5-6;/h1-2,7-8H,3-6H2;2,4H,3H2,1H3;/q;-1;/b2-1-,8-7?;; |
InChI-Schlüssel |
KPCZYEUFMAUVQQ-RPMSXJIWSA-N |
Isomerische SMILES |
CC1=[C-]CC=C1.C1C/C=C\CCC=C1.[Ir] |
Kanonische SMILES |
CC1=[C-]CC=C1.C1CC=CCCC=C1.[Ir] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







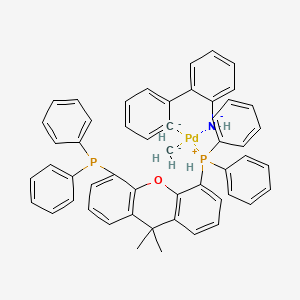

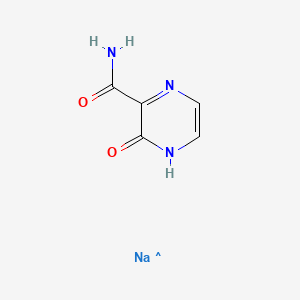
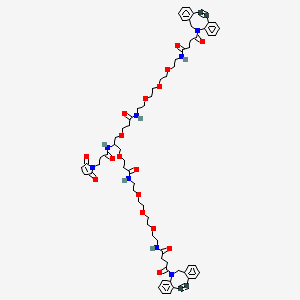

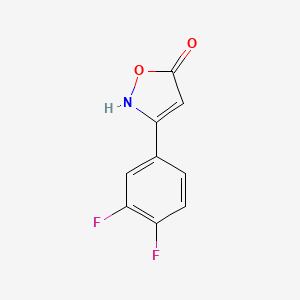
![5-Hydroxy-3-[2-(trifluoromethyl)phenyl]isoxazole](/img/structure/B11928104.png)


